3-(5-methylthiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole core substituted with a methylthiophene and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step reaction sequence. One common method includes the condensation of 5-methylthiophene-2-carboxylic acid hydrazide with 2,4,5-trimethoxybenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of organic semiconductors or photoactive materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methylthiophen-2-yl)acrylic acid
- 2,5-bis(5-methylthiophen-2-yl)benzene-1,4-diamine
Uniqueness
Compared to similar compounds, 3-(5-methylthiophen-2-yl)-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of a pyrazole core with both a methylthiophene and a trimethoxyphenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C19H20N4O4S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
5-(5-methylthiophen-2-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4S/c1-11-5-6-18(28-11)13-8-14(22-21-13)19(24)23-20-10-12-7-16(26-3)17(27-4)9-15(12)25-2/h5-10H,1-4H3,(H,21,22)(H,23,24)/b20-10+ |
InChI Key |
KDJLWYWXPYMTHR-KEBDBYFISA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=CC(=C(C=C3OC)OC)OC |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=CC(=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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